1-{1-[3-(naphthalen-1-yloxy)propyl]-1H-1,3-benzodiazol-2-yl}ethan-1-ol
CAS No.: 876882-92-7
Cat. No.: VC11974571
Molecular Formula: C22H22N2O2
Molecular Weight: 346.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 876882-92-7 |
|---|---|
| Molecular Formula | C22H22N2O2 |
| Molecular Weight | 346.4 g/mol |
| IUPAC Name | 1-[1-(3-naphthalen-1-yloxypropyl)benzimidazol-2-yl]ethanol |
| Standard InChI | InChI=1S/C22H22N2O2/c1-16(25)22-23-19-11-4-5-12-20(19)24(22)14-7-15-26-21-13-6-9-17-8-2-3-10-18(17)21/h2-6,8-13,16,25H,7,14-15H2,1H3 |
| Standard InChI Key | MSOCFSWYWMAJSM-UHFFFAOYSA-N |
| SMILES | CC(C1=NC2=CC=CC=C2N1CCCOC3=CC=CC4=CC=CC=C43)O |
| Canonical SMILES | CC(C1=NC2=CC=CC=C2N1CCCOC3=CC=CC4=CC=CC=C43)O |
Introduction
Chemical Identification and Structural Analysis
Molecular Characteristics
1-{1-[3-(Naphthalen-1-yloxy)propyl]-1H-1,3-benzodiazol-2-yl}ethan-1-ol has a molecular formula of and a molecular weight of 346.4 g/mol. Its IUPAC name, 1-[1-(3-naphthalen-1-yloxypropyl)benzimidazol-2-yl]ethanol, reflects the integration of a naphthyloxypropyl group into the benzimidazole scaffold, terminated by an ethanol moiety. The compound’s structure is further defined by its SMILES representation: CC(C1=NC2=CC=CC=C2N1CCCOC3=CC=CC4=CC=CC=C43)O, which clarifies the spatial arrangement of its functional groups.
Table 1: Key Chemical Properties
| Property | Value |
|---|---|
| CAS No. | 876882-92-7 |
| Molecular Formula | |
| Molecular Weight | 346.4 g/mol |
| IUPAC Name | 1-[1-(3-naphthalen-1-yloxypropyl)benzimidazol-2-yl]ethanol |
| SMILES | CC(C1=NC2=CC=CC=C2N1CCCOC3=CC=CC4=CC=CC=C43)O |
| InChI Key | MSOCFSWYWMAJSM-UHFFFAOYSA-N |
Structural Features
The molecule’s benzimidazole core provides a planar heterocyclic framework conducive to π-π stacking interactions, while the naphthyloxy group enhances lipophilicity, potentially improving membrane permeability. The hydroxyl group on the ethanol moiety introduces hydrogen-bonding capability, which may influence receptor binding or solubility. Computational models suggest that the propyl linker between the benzimidazole and naphthalene groups allows conformational flexibility, enabling adaptation to diverse biological targets.
Synthesis and Analytical Characterization
Synthetic Pathways
Synthesis of this compound typically involves a multi-step protocol:
-
Formation of the benzimidazole core: Condensation of o-phenylenediamine with carboxylic acid derivatives under acidic conditions generates the benzimidazole ring.
-
Alkylation with 3-(naphthalen-1-yloxy)propyl bromide: The propyl chain bearing the naphthyloxy group is introduced via nucleophilic substitution, leveraging the reactivity of the benzimidazole nitrogen.
-
Hydroxylation: Introduction of the ethanol moiety is achieved through reduction or hydroxylation reactions, often employing catalysts like sodium borohydride in controlled environments.
Critical reaction parameters include maintaining anhydrous conditions during alkylation and optimizing temperature (typically 60–80°C) to maximize yield while minimizing side reactions.
Analytical Validation
Post-synthesis, the compound is purified using column chromatography and characterized via:
-
Nuclear Magnetic Resonance (NMR): - and -NMR spectra confirm the presence of distinct proton environments, such as the aromatic naphthalene hydrogens (δ 7.2–8.5 ppm) and the ethanol methyl group (δ 1.2 ppm).
-
Mass Spectrometry (MS): High-resolution MS validates the molecular ion peak at m/z 346.4, consistent with the molecular formula.
-
Thin-Layer Chromatography (TLC): Used to monitor reaction progress and ensure purity ≥95%.
Applications in Drug Development
Lead Compound Optimization
The hydroxyl group’s reactivity positions this molecule as a versatile intermediate for synthesizing analogs. For example:
-
Esterification: Acetylation of the hydroxyl group could enhance blood-brain barrier penetration.
-
Sulfonation: Introducing sulfonate groups may improve aqueous solubility for intravenous formulations.
Targeted Delivery Systems
Encapsulation in lipid nanoparticles or conjugation to monoclonal antibodies could mitigate potential off-target effects while enhancing tumor-specific delivery.
Research Gaps and Future Directions
Mechanistic Studies
Elucidating the compound’s molecular targets requires:
-
Binding assays: Surface plasmon resonance (SPR) to measure interactions with kinases or DNA.
-
Transcriptomic profiling: RNA sequencing to identify differentially expressed genes in treated cells.
Preclinical Testing
-
Pharmacokinetics: Assessing bioavailability, half-life, and metabolic stability in animal models.
-
Toxicology: Acute and chronic toxicity studies to establish safety profiles.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume